

1-(4-Chlorophenyl)-2-(pyridin-4-yl)ethanone: A Technical Guide

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Compound of Interest

Compound Name:	1-(4-Chloro-phenyl)-2-pyridin-4-yl-ethanone
CAS No.:	58158-45-5
Cat. No.:	B1599928

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Executive Summary

1-(4-Chlorophenyl)-2-(pyridin-4-yl)ethanone (also known as 2-(4-Pyridyl)-4'-chloroacetophenone) is a vital heterocyclic building block in medicinal chemistry.^{[1][2]} It serves as the structural scaffold for a major class of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors, most notably the pyridinyl-imidazole class (e.g., SB 203580 analogs).

This guide addresses the compound's structural duality, rigorous synthetic protocols, and its downstream utility in synthesizing anti-inflammatory and antineoplastic agents.

Chemical Identity & Structural Analysis

Nomenclature & Isomerism

A critical ambiguity exists in commercial databases regarding the naming of pyridyl-ethanones. Researchers must distinguish between two regioisomers based on the position of the carbonyl group.

Feature	Target Compound	Common Isomer (Reverse)
IUPAC Name	1-(4-Chlorophenyl)-2-(pyridin-4-yl)ethanone	2-(4-Chlorophenyl)-1-(pyridin-4-yl)ethanone
Structure	4-Cl-Ph-C(=O)-CH ₂ -Py(4)	4-Cl-Ph-CH ₂ -C(=O)-Py(4)
Key Moiety	4-Chlorobenzoyl group	Isonicotinoyl group
Application	p38 MAPK Inhibitor Precursor	General Heterocycle Synthesis
CAS	Verify specific vendor listings (Often confused with 16273-84-0)	16273-84-0

Note: For drug discovery applications targeting the "SB 203580" scaffold, the Target Compound (Ketone attached to the Chlorophenyl ring) is the required intermediate.

Physicochemical Properties

- Molecular Formula: C₁₃H₁₀ClNO[1][2]
- Molecular Weight: 231.68 g/mol [2]
- Appearance: Off-white to pale yellow solid[1][2]
- Solubility: Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water.
- Melting Point: Typically 108–112 °C (varies by purity/polymorph).[2]

Synthetic Pathways

The synthesis of 1-(4-chlorophenyl)-2-(pyridin-4-yl)ethanone relies on the nucleophilic substitution of a 4-chlorobenzoic acid derivative by a lithiated 4-picoline species.[1][2] This method is preferred over Friedel-Crafts acylation due to the deactivating nature of the pyridine ring.[1]

Protocol: Anionic Condensation (The LHMDS Route)

This is the industry-standard approach for high yield and regioselectivity.

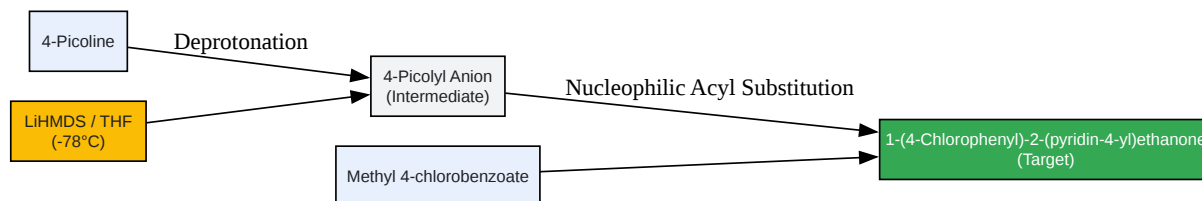
Reagents:

- Substrate A: 4-Picoline (4-Methylpyridine)[1][2][3]
- Substrate B: Methyl 4-chlorobenzoate (or Ethyl 4-chlorobenzoate)[1][2]
- Base: Lithium Hexamethyldisilazide (LiHMDS) or NaHMDS (1.0 M in THF)[2]
- Solvent: Anhydrous Tetrahydrofuran (THF)[2]

Step-by-Step Methodology:

- Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (N₂) or Argon.[1][2]
- Deprotonation: Charge the flask with anhydrous THF and 4-Picoline (1.0 equiv). Cool to -78 °C.[1][2]
- Anion Formation: Dropwise add LiHMDS (1.1 equiv) over 20 minutes. The solution will turn deep orange/red, indicating the formation of the 4-picolyl anion. Stir for 30–45 minutes at -78 °C.
- Condensation: Dissolve Methyl 4-chlorobenzoate (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the anion mixture.
- Reaction: Allow the mixture to warm slowly to 0 °C over 2 hours. The color may shift to dark brown.
- Quench: Quench the reaction with saturated aqueous Ammonium Chloride (NH₄Cl).
- Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂; Gradient: 20% → 50% EtOAc in Hexanes).

Synthesis Visualization



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Caption: Figure 1.[1][2] Convergent synthesis via lithiated picoline condensation.

Pharmaceutical Application: p38 MAPK Inhibitors[2] [6][7]

This ethanone is the "backbone" for synthesizing 4,5-diaryl imidazoles, a scaffold exemplified by SB 203580 and SB 202190. These compounds inhibit p38 MAPK, a pathway regulating the production of pro-inflammatory cytokines (TNF- α , IL-1 β).[4]

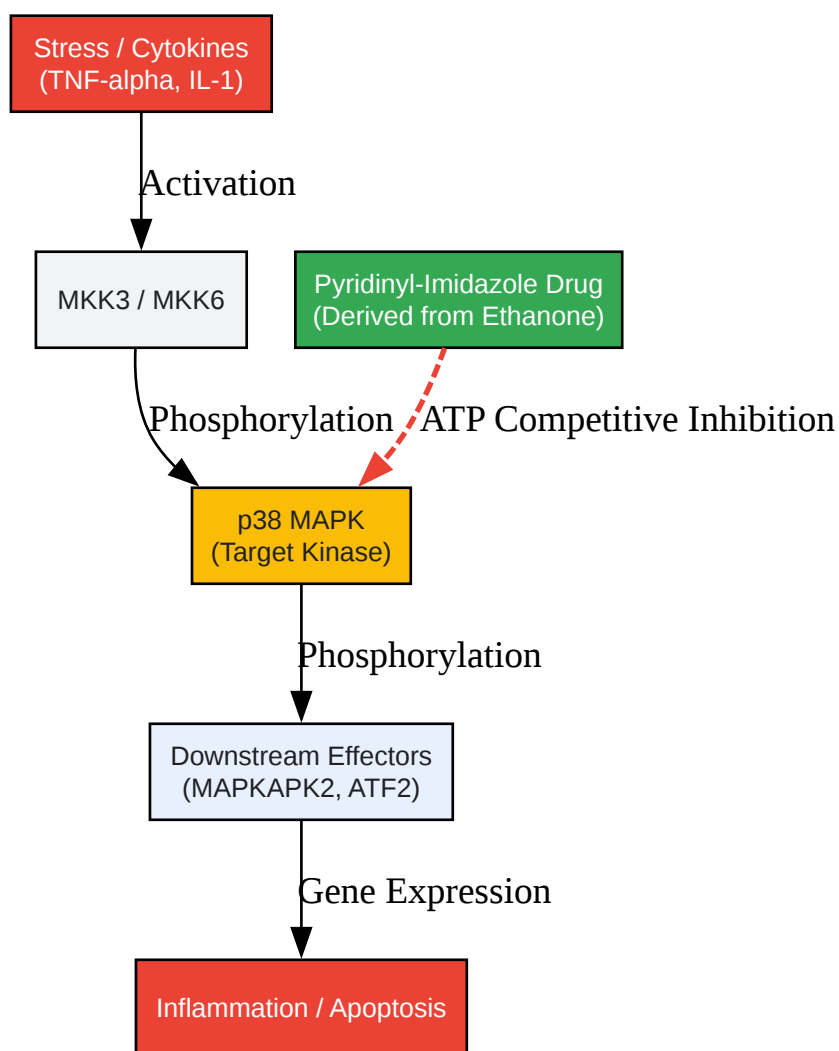
Downstream Chemistry: The Imidazole Cyclization

To convert the ethanone into a bioactive inhibitor, the methylene group is functionalized and cyclized.

Workflow:

- Nitrosation: The ethanone is treated with sodium nitrite (NaNO₂) in acetic acid to form the alpha-oximino ketone.
- Cyclization: The oximino ketone is condensed with an aldehyde (e.g., 4-fluorobenzaldehyde) and Ammonium Acetate (NH₄OAc) in refluxing acetic acid.
- Result: Formation of the trisubstituted imidazole core.

Mechanism of Action (MoA) Diagram



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Caption: Figure 2.[1][2][5] Biological intervention point of drugs derived from the ethanone intermediate.

Safety & Handling (MSDS Highlights)

- Hazards: Irritant to eyes, respiratory system, and skin.
- Storage: Store under inert gas (Argon) at 2–8 °C. The methylene protons are acidic; avoid exposure to strong bases unless intended.
- Stability: Stable under normal conditions but may darken upon exposure to light and air (oxidation of the methylene bridge).

References

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